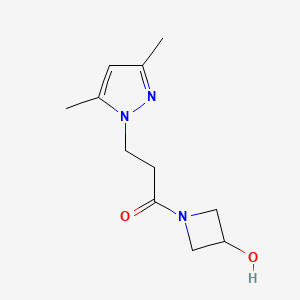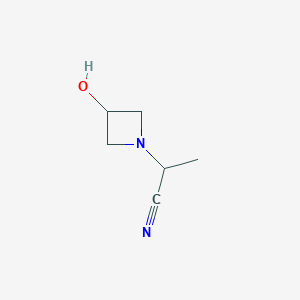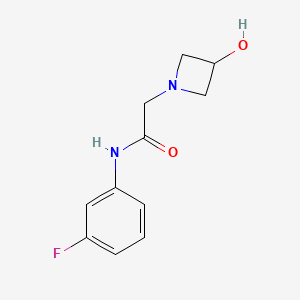
2-クロロ-N-(オキサン-3-イル)ピリミジン-4-アミン
説明
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核剤
ピリミジン誘導体は、2-クロロ-N-(オキサン-3-イル)ピリミジン-4-アミンを含む、抗結核剤としての可能性が検討されています。これらの化合物は合成され、結核菌に対する活性が試験されています。これらの誘導体の構造活性相関は、7-デアザプリン環のC-4位におけるさまざまな置換基の寄与に関する洞察を提供します。 これらの化合物のいくつかは、有望な最小発育阻止濃度(MIC)値を示しており、新しい抗結核薬の開発における可能性を示しています .
がん治療におけるキナーゼ阻害剤
この化合物は、多標的キナーゼ阻害剤として作用する新しい誘導体の合成にも関与しています。これらの阻害剤は、がん細胞の増殖と生存を促進するシグナル伝達経路を妨げることができるため、がん治療において極めて重要です。特に、ピリミジンのハロゲン化誘導体は、さまざまながん細胞株に対して細胞傷害効果を示し、アポトーシスを誘導する可能性があります。 2-クロロ-N-(オキサン-3-イル)ピリミジン-4-アミンへのクロロ基の導入は、これらのキナーゼ阻害剤の効力と選択性を高める可能性があります .
創薬
創薬において、2-クロロ-N-(オキサン-3-イル)ピリミジン-4-アミンのユニークな特性は、新規化合物の合成に貴重な素材となります。その汎用性により、特に分子レベルでの介入を必要とする疾患を標的とする場合、新しい薬剤の開発において多様な用途があります。 この化合物は、修飾してより大きく複雑な構造に組み込むことができるため、新しい治療薬の開発における重要な役割を果たします.
作用機序
Target of Action
The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.
Result of Action
The result of the action of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
生化学分析
Biochemical Properties
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, transferases, hydrolases, lyases, and isomerases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and thereby affecting metabolic processes.
Cellular Effects
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner . This indicates its potential as a therapeutic agent in cancer treatment by targeting specific cellular processes.
Molecular Mechanism
At the molecular level, 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . This interaction influences lipid biosynthesis and energy production in cells.
Transport and Distribution
The transport and distribution of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWBGPILUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)



![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)


![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)




